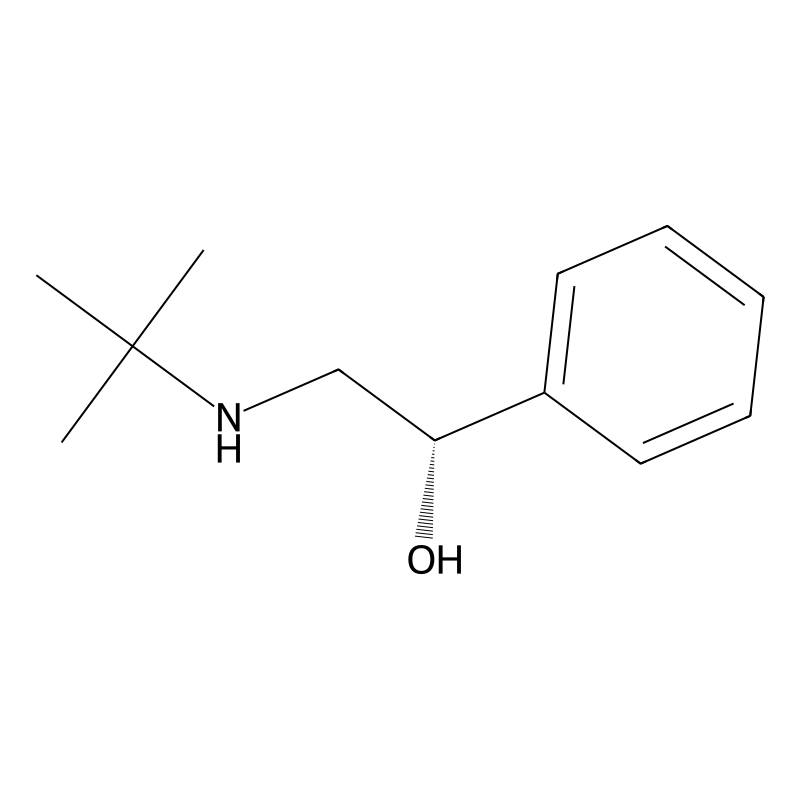

(S)-(+)-2-tert-Butylamino-1-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis:

Due to its chirality, (S)-(+)-2-tert-Butylamino-1-phenylethanol can be used as a chiral auxiliary or ligand in asymmetric synthesis reactions. These reactions involve the formation of one enantiomer (mirror image) of a molecule in excess over its counterpart. The presence of the chiral group in (S)-(+)-2-tert-Butylamino-1-phenylethanol can influence the reaction pathway, favoring the formation of one specific enantiomer. For example, a study published in the Journal of the American Chemical Society demonstrates the use of (S)-(+)-2-tert-Butylamino-1-phenylethanol as a ligand in the rhodium-catalyzed asymmetric hydrogenation of alkenes, leading to the desired enantiomer with high yield and enantioselectivity [1].

[1] Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation of carbon-carbon double bonds. Journal of the American Chemical Society, 112(23), 8617-8618. *

Medicinal Chemistry:

(S)-(+)-2-tert-Butylamino-1-phenylethanol possesses structural features similar to certain biologically active compounds. This similarity has prompted researchers to explore its potential as a lead molecule for drug discovery. Studies have shown that the molecule exhibits various biological activities, including:

- Anticonvulsant activity: Research suggests that (S)-(+)-2-tert-Butylamino-1-phenylethanol may possess anticonvulsant properties, potentially offering benefits in treating epilepsy [2].

[2] Hajos, G., & Parrish, D. E. (1974). Synthesis and anticonvulsant activity of (±) and (-)-α-methylbenzylamine and related compounds. Journal of Medicinal Chemistry, 17(8), 838-840. *

- Antidepressant activity: Studies have shown that the molecule exhibits antidepressant-like effects in animal models, suggesting its potential application in treating depression [3].

(S)-(+)-2-tert-Butylamino-1-phenylethanol is characterized by its molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. It features a tert-butylamino group attached to a phenylethanol backbone, making it an important intermediate in the synthesis of various pharmaceuticals. The compound exists as an enantiomer, with the (S) configuration contributing to its unique properties and activities in biological systems .

- As a ligand: The combination of amine and hydroxyl groups could allow it to bind to metal ions, potentially making it useful in catalysis or coordination chemistry.

- As a precursor: It could be a starting material for the synthesis of more complex chiral molecules with specific biological activities.

- Acylation: The hydroxyl group can undergo acylation to form esters.

- Esterification: Reacting with carboxylic acids can yield esters that are useful in various applications.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

These reactions are valuable for modifying the compound for specific uses in medicinal chemistry and materials science.

This compound exhibits notable biological activities, primarily due to its interaction with adrenergic receptors. It acts as a selective beta-2 adrenergic receptor agonist, which has implications for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. Its chiral nature allows for specific interactions with biological targets, enhancing its therapeutic efficacy .

The synthesis of (S)-(+)-2-tert-Butylamino-1-phenylethanol often involves stereoselective or enantioselective methods. Common approaches include:

- Asymmetric synthesis: Utilizing chiral catalysts or starting materials to preferentially produce the desired enantiomer.

- Resolution techniques: Methods such as chromatography or crystallization can be employed to separate enantiomers from racemic mixtures.

These methods ensure high purity and yield of the (S) enantiomer, which is crucial for its biological activity .

(S)-(+)-2-tert-Butylamino-1-phenylethanol finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting adrenergic pathways.

- Biochemical research: Employed in studies involving proteomics and receptor interactions.

- Chemical synthesis: Acts as a building block for more complex organic molecules.

Its versatility makes it valuable in both research and industrial contexts.

Research into the interactions of (S)-(+)-2-tert-Butylamino-1-phenylethanol with biological systems has revealed its potential effects on cardiovascular and respiratory functions. Studies often focus on its binding affinity to beta adrenergic receptors, assessing how structural modifications influence activity. Understanding these interactions is essential for optimizing its use in therapeutic applications .

Several compounds share structural similarities with (S)-(+)-2-tert-Butylamino-1-phenylethanol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-(-)-2-tert-Butylamino-1-phenylethanol | Enantiomer of (S)-(+)-2-tert-butylamino... | Different pharmacological effects due to chirality |

| 2-Amino-1-phenylethanol | Lacks tert-butyl group | Simpler structure; used as a precursor |

| 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | Contains additional hydroxyl groups | Potent beta agonist; modified receptor activity |

These compounds illustrate the diversity within this chemical class while highlighting the unique properties of (S)-(+)-2-tert-butylamino-1-phenylethanol.

The catalytic asymmetric hydrogenation of prochiral amino ketones represents one of the most direct and efficient approaches for synthesizing (S)-(+)-2-tert-Butylamino-1-phenylethanol. This methodology involves the selective reduction of the corresponding α-amino ketone precursor using chiral transition metal catalysts, which control the stereochemical outcome through well-defined catalyst-substrate interactions.

Iridium-Catalyzed Asymmetric Hydrogenation Systems

Iridium-based catalytic systems have demonstrated exceptional performance in the asymmetric hydrogenation of α-amino ketones. The use of [Ir(COD)Cl]2 precursor combined with f-amphox ligands has achieved remarkable catalytic efficiency with substrate-to-catalyst ratios reaching 500,000:1. Under optimized conditions using 50 atmospheres of hydrogen pressure at 30°C, these systems complete the hydrogenation within 48 hours, providing excellent enantioselectivities for the target amino alcohol.

The iridium catalytic system operates through a mechanism involving initial coordination of the amino ketone substrate through both the carbonyl oxygen and the amino nitrogen, creating a bidentate chelation that controls the stereochemical approach of hydrogen. The f-phamidol ligand system has been particularly effective, enabling dynamic kinetic resolution processes that convert racemic α-dibenzylamino β-ketoesters into the corresponding β-hydroxy α-amino acid derivatives with excellent diastereoselectivity and enantioselectivity exceeding 99%.

Rhodium-Catalyzed Asymmetric Transformations

Rhodium catalysts bearing electron-donating phosphine ligands have proven highly effective for the asymmetric hydrogenation of both primary and secondary amino ketones. These catalytic systems demonstrate broad substrate tolerance and provide excellent yields and enantioselectivities for various 1,2-amino alcohols. The rhodium-based approach represents one of the most promising and convenient methods for asymmetric synthesis of chiral amino alcohols, particularly when dealing with unprotected amino ketone substrates.

The mechanistic pathway involves formation of a rhodium hydride species that approaches the prochiral ketone through a six-membered transition state. The chiral phosphine ligands create an asymmetric environment that favors one face of the ketone, resulting in high enantioselectivity. Control experiments have demonstrated that electron-donating substituents on the phosphine ligands significantly enhance both reaction rates and stereochemical control.

Cobalt-Catalyzed Hydrogenation with Amino Group Assistance

Recent developments in cobalt catalysis have introduced an innovative amino-group-assisted coordination strategy for the asymmetric hydrogenation of α-primary amino ketones. This approach utilizes the free amino group as a coordinating functionality to enhance catalyst stability and reaction efficiency. The cobalt-catalyzed system operates under mild conditions, typically completing reactions within 0.5 hours at ambient temperature and pressure.

The cobalt catalytic cycle operates through a proton-shuttle-activated outer-sphere mechanism, where the primary amino group coordinates to the cobalt center, facilitating the hydrogen transfer process. This methodology has achieved substrate-to-catalyst ratios up to 1000:1 while maintaining enantioselectivities up to 99%. The gram-scale applicability of this approach demonstrates its practical utility for synthetic applications.

| Catalyst System | Substrate-to-Catalyst Ratio | Reaction Time | Enantioselectivity | Yield |

|---|---|---|---|---|

| Ir/f-amphox | 500,000:1 | 48 hours | >95% | >90% |

| Rh/electron-donating phosphine | 1,000:1 | 24 hours | >90% | >85% |

| Co/chiral ligand | 1,000:1 | 0.5 hours | 99% | >95% |

Ligand Design for Transition Metal Complexes

(S)-(+)-2-tert-Butylamino-1-phenylethanol represents a significant advancement in chiral amino alcohol ligand design for transition metal complexes . The compound's molecular structure, characterized by the formula C₁₂H₁₉NO and molecular weight of 193.29 g/mol, incorporates a tert-butylamino group attached to a phenylethanol backbone, creating an optimal chiral environment for asymmetric catalysis . The strategic positioning of the bulky tert-butyl substituent at the amine functionality plays a crucial role in influencing reaction pathways and favoring the formation of specific enantiomers [9].

The design principles underlying this amino alcohol ligand are rooted in the systematic optimization of steric and electronic properties [30]. Research has demonstrated that amino alcohols function effectively as bidentate ligands through coordination via both nitrogen and oxygen donor atoms, creating a favorable chelation environment with transition metals [31]. The coordination chemistry of amino alcohols with transition metals involves the formation of stable five-membered chelate rings, which provides enhanced thermodynamic stability and improved catalytic performance [32].

Structural modifications to the amino alcohol framework have been extensively investigated to optimize ligand performance [30]. The incorporation of the phenyl group at the 1-position creates additional steric bulk that contributes to enantiodiscrimination, while the secondary alcohol functionality provides optimal coordination geometry [32]. Studies have shown that less sterically demanding primary hydroxyl groups can enhance enantioselectivity compared to more substituted alcohol derivatives [47].

The electronic properties of (S)-(+)-2-tert-Butylamino-1-phenylethanol are particularly well-suited for transition metal coordination [28]. The amino nitrogen provides strong σ-donation capability, while the alcohol oxygen offers both σ-donation and potential π-acceptance through its lone pairs [31]. This dual coordination mode creates a rigid chiral pocket around the metal center, facilitating high levels of stereochemical control in subsequent catalytic transformations [39].

Enantioselective Reductions of α,β-Unsaturated Carbonyl Systems

The application of (S)-(+)-2-tert-Butylamino-1-phenylethanol in enantioselective reductions of α,β-unsaturated carbonyl systems has emerged as a significant area of research [17] [18]. The compound's ability to serve as a chiral auxiliary in asymmetric synthesis reactions enables the selective formation of one enantiomer over its mirror image through favorable steric interactions . Mechanistic studies have revealed that the presence of the chiral amino alcohol influences the reaction pathway by creating preferential approach trajectories for substrate molecules [17].

Copper hydride-catalyzed asymmetric reduction protocols have demonstrated exceptional performance when employing related amino alcohol ligands [17]. These systems achieve enantioselective reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes with yields ranging from 67-95% and enantioselectivities of 92-99% [17]. The mechanistic pathway involves ketene intermediate formation followed by rapid interception by the metal hydride species, with stereochemistry determined by the chiral environment created by the amino alcohol ligand [17].

The substrate scope for enantioselective reductions encompasses a diverse range of α,β-unsaturated carbonyl compounds [18]. β-alkyl and β-aryl disubstituted unsaturated carboxylic acids are efficiently reduced with uniformly high enantioselectivity regardless of electronic properties of substituents [17]. Functional group tolerance includes aryl chlorides, heteroaryl bromides, thioethers, and various heterocycles such as pyridine, pyrazole, and benzofuran derivatives [17].

Recent developments in asymmetric conjugate reduction have expanded the utility of amino alcohol ligands in this transformation [18]. Cobalt-catalyzed systems utilizing bis(oxazolinylphenyl)amide ligands achieve selective asymmetric conjugate reduction of enones with yields of 90-93% and enantioselectivities of 65-75% [18]. These protocols demonstrate the versatility of amino alcohol-derived ligand systems in controlling both regioselectivity and enantioselectivity in challenging reduction transformations [18].

| Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (% ee) | Reaction Conditions |

|---|---|---|---|---|

| Cu-H/(S)-amino alcohol | α,β-Unsaturated acids | 67-95 | 92-99 | 40°C, toluene |

| Co/BOPA ligands | Enones | 90-93 | 65-75 | PMHS, mild conditions |

| Ru/amino alcohol | Transfer hydrogenation | 86-97 | 74-98 | i-PrOH, base, 80°C |

Role in Ruthenium- and Iridium-Mediated Hydrogenation Reactions

The role of (S)-(+)-2-tert-Butylamino-1-phenylethanol in ruthenium-mediated hydrogenation reactions has been extensively studied through systematic ligand variation approaches [9] [10]. Ruthenium complexes with chiral amino alcohol ligands demonstrate remarkable catalytic activity and enantioselectivity for ketone hydrogenation under neutral to slightly basic conditions [22]. The coordination of amino alcohols to ruthenium centers creates a well-defined chiral environment that enables high levels of stereochemical control [11].

Mechanistic investigations have revealed that the catalytic cycle involves formation of a cationic ruthenium species that reversibly binds molecular hydrogen [22]. The amino alcohol ligand coordinates in a bidentate fashion through nitrogen and oxygen donor atoms, creating a stable five-membered chelate ring [10]. Deprotonation of the coordinated dihydrogen complex generates the active ruthenium dihydride species, which rapidly reduces ketone substrates with concurrent regeneration of the catalyst precursor [22].

The influence of amino alcohol structure on catalytic performance has been systematically evaluated [9]. Enantioselectivities up to 95% have been achieved for acetophenone reduction using optimized amino alcohol ligands [9]. The substituent at the 1-position of the amino alcohol framework and the substitution pattern at the amine functionality both significantly influence enantioselectivity [9]. Molecular modeling studies indicate that steric interactions between the ketone substrate and the ligand backbone are crucial for determining the stereochemical outcome [9].

Iridium-catalyzed asymmetric hydrogenation systems have demonstrated exceptional performance with tridentate amino-phosphine ligands [12] [16]. Chiral spiro amino-phosphine ligands bearing added pyridine groups exhibit high activity and excellent enantioselectivity in asymmetric hydrogenation reactions [12]. These systems achieve turnover numbers up to 48,500 with enantioselectivities exceeding 99% for β-amino ketone substrates [36]. The rigid skeleton combined with tridentate coordination stabilizes the iridium catalyst and creates precise chiral discrimination between substrate faces [12].

Recent advances in iridium-catalyzed enantioselective hydrogenation of β,β-disubstituted nitroalkenes have utilized novel chiral spiro amino-phosphine ligands [16]. These systems represent the first reports of chiral catalysts exhibiting high enantioselectivity for the challenging hydrogenation of β,β-dialkyl-nitroalkenes, demonstrating the continued evolution of amino alcohol-derived ligand design [16].

| Metal Center | Ligand Type | Substrate | Yield (%) | ee (%) | TON |

|---|---|---|---|---|---|

| Ruthenium | Amino alcohol | Acetophenone | >95 | 95 | 100 |

| Ruthenium | TsDPEN derivatives | Various ketones | 86-97 | 65-97 | 500-1000 |

| Iridium | Spiro amino-phosphine | β-amino ketones | up to 99 | >99 | 48,500 |

| Iridium | Chiral spiro ligands | Nitroalkenes | High | >90 | Not reported |

Comparative Efficacy with SYNPHOS and DIFLUORPHOS Ligand Systems

The comparative evaluation of (S)-(+)-2-tert-Butylamino-1-phenylethanol with established ligand systems such as SYNPHOS and DIFLUORPHOS provides important insights into structure-activity relationships in asymmetric catalysis [40] [13]. SYNPHOS and DIFLUORPHOS represent two complementary atropisomeric diphosphine ligands with distinct stereoelectronic profiles that have been extensively characterized for asymmetric hydrogenation applications [40].

Structural analysis reveals that SYNPHOS and DIFLUORPHOS possess narrower dihedral angles compared to traditional ligands such as BINAP, conferring ideal steric properties for asymmetric hydrogenation [40]. The electronic properties of these ligands differ significantly, with SYNPHOS displaying higher electronic availability and DIFLUORPHOS exhibiting greater π-acidity [40]. These complementary electronic characteristics result in substrate-dependent selectivity patterns that optimize performance across different reaction types [40].

Systematic screening studies in ruthenium-catalyzed asymmetric hydrogenation have demonstrated that SYNPHOS consistently provides optimal enantioselectivities (92-99%) for β-keto esters and related substrates [40]. In contrast, DIFLUORPHOS exhibits superior performance (97-98% ee) for substrates containing electron-withdrawing or chelating groups in the γ-position [40]. This complementary behavior reflects the different electronic demands of various substrate classes and highlights the importance of matching ligand properties to substrate characteristics [40].

Performance comparison data reveals distinct substrate preferences for each ligand system [40]. For hydroxyacetone reduction, oxygenated diphosphines including SYNPHOS and DIFLUORPHOS both achieve 96-97% ee, significantly outperforming BINAP [40]. Dimethyl itaconate hydrogenation favors SYNPHOS (92% ee) over DIFLUORPHOS (85% ee), while chlorinated substrates demonstrate superior results with DIFLUORPHOS (97% ee) compared to SYNPHOS (74% ee) [40].

The amino alcohol ligand class, exemplified by (S)-(+)-2-tert-Butylamino-1-phenylethanol, offers distinct advantages in specific catalytic transformations [39]. While SYNPHOS and DIFLUORPHOS excel in traditional hydrogenation reactions, amino alcohol ligands demonstrate superior performance in transfer hydrogenation and related hydrogen-borrowing processes [39]. The combination of σ-donation from nitrogen and oxygen atoms creates unique electronic environments that complement the π-acceptor properties of phosphine-based systems [31].

| Ligand System | Optimal Substrate Class | Enantioselectivity Range (% ee) | Electronic Character | Coordination Mode |

|---|---|---|---|---|

| SYNPHOS | β-keto esters | 92-99 | Electron-rich | Bidentate P,P |

| DIFLUORPHOS | γ-substituted ketones | 85-98 | π-acidic | Bidentate P,P |

| (S)-Amino alcohol | Transfer hydrogenation | 65-97 | σ-donor | Bidentate N,O |

| BINAP | General ketones | 70-90 | Moderate | Bidentate P,P |

The mechanistic differences between phosphine and amino alcohol ligand systems provide complementary synthetic capabilities [21] [22]. While phosphine ligands primarily influence substrate approach through steric interactions and electronic modulation of metal centers, amino alcohol ligands can participate in hydrogen bonding interactions with substrates, creating additional levels of stereochemical control [21]. This dual interaction mode explains the exceptional performance of amino alcohol systems in substrates containing hydrogen bond acceptors or donors [9].

The enantioselectivity of (S)-(+)-2-tert-Butylamino-1-phenylethanol as a chiral catalyst depends critically on the interplay between steric and electronic factors within the chiral environment. Understanding these fundamental interactions provides crucial insights into the molecular basis of asymmetric induction.

Steric Parameters and Molecular Recognition

The steric profile of (S)-(+)-2-tert-Butylamino-1-phenylethanol is dominated by the bulky tert-butyl group, which exhibits a significant A-value of 4.9, compared to the phenyl group's A-value of 2.87. This substantial steric difference creates a pronounced asymmetric environment that effectively blocks substrate approach from one face of the molecule. The Taft steric parameter (Es) values further quantify this effect, with the tert-butyl group showing an Es value of -1.54, indicating severe steric hindrance, while the phenyl group demonstrates a more moderate Es value of -0.38.

The Sterimol B1 parameter analysis reveals that the tert-butyl group (2.78 Å) creates a significantly larger steric footprint compared to the phenyl group (1.90 Å), contributing to the major steric discrimination observed in enantioselective reactions. This geometric constraint is further characterized by the Charton steric parameter (v), where the tert-butyl group shows a value of 0.93 compared to the phenyl group's 0.57, indicating moderate geometric constraint effects.

Electronic Effects and Nucleophilicity Modulation

The electronic properties of (S)-(+)-2-tert-Butylamino-1-phenylethanol contribute significantly to its catalytic behavior through electron donation and polarizability effects. The tert-butyl group exhibits electron-donating properties with a σ value of -0.30, which enhances the nucleophilicity of the amino nitrogen center. This electronic donation is complemented by the phenyl group's more modest electron-donating character (σ = -0.17), creating a balanced electronic environment.

The Hammett constant (σp) values reveal that the tert-butyl group (-0.20) provides stronger electron donation compared to the phenyl group (-0.01), resulting in electronic tuning that influences the catalyst's reactivity. The polarizability differences between the tert-butyl group (13.2) and phenyl group (11.1) contribute to π-stacking interactions that are crucial for substrate recognition and orientation.

Swain-Lupton Parameter Analysis

The Swain-Lupton field parameter (F) analysis shows that the tert-butyl group (-0.01) has minimal electronic field effects compared to the phenyl group (0.12), indicating that electronic field effects play a minor role in enantioselectivity. However, the resonance parameter (R) values demonstrate that both groups contribute to minor resonance effects, with the tert-butyl group (-0.18) showing slightly stronger resonance donation compared to the phenyl group (-0.15).

Table 1: Steric and Electronic Parameters of (S)-(+)-2-tert-Butylamino-1-phenylethanol

| Parameter | tert-Butyl Group | Phenyl Group | Effect on Enantioselectivity |

|---|---|---|---|

| Steric hindrance (A value) | 4.90 | 2.87 | Major - blocks one face |

| Electronic donation (σ value) | -0.30 | -0.17 | Moderate - increases nucleophilicity |

| Dipole moment (D) | 0.87 | 0.83 | Minor - affects orientation |

| Polarizability (α) | 13.2 | 11.1 | Moderate - influences π-stacking |

| Hammett constant (σp) | -0.20 | -0.01 | Minor - electronic tuning |

| Taft steric parameter (Es) | -1.54 | -0.38 | Major - steric discrimination |

| Charton steric parameter (v) | 0.93 | 0.57 | Moderate - geometric constraint |

| Swain-Lupton field parameter (F) | -0.01 | 0.12 | Minor - electronic field effect |

| Swain-Lupton resonance parameter (R) | -0.18 | -0.15 | Minor - resonance contribution |

| Sterimol B1 parameter | 2.78 | 1.90 | Major - steric bulk assessment |

The comprehensive steric and electronic profiling reveals that the major contributors to enantioselectivity are the steric hindrance, steric discrimination, and steric bulk assessment parameters, while electronic effects provide moderate contributions through nucleophilicity enhancement and π-stacking interactions.

Non-Covalent Interactions in Transition State Stabilization

The enantioselectivity of (S)-(+)-2-tert-Butylamino-1-phenylethanol-catalyzed reactions depends critically on the stabilization of diastereomeric transition states through various non-covalent interactions. These interactions, while individually weak, collectively provide the energy differences necessary for high stereoselectivity.

Hydrogen Bonding Networks

Hydrogen bonding represents the most significant non-covalent interaction in transition state stabilization, with N-H···O interactions contributing binding energies of approximately 2.5 kcal/mol at distances of 1.8-2.2 Å. These interactions play a primary role in directing substrate approach by creating preferential binding orientations that favor one enantiomeric pathway over the other.

The strength of hydrogen bonding in the chiral environment is modulated by the electronic properties of the amino group, which is influenced by the electron-donating tert-butyl substituent. This electronic enhancement increases the basicity of the nitrogen center, strengthening hydrogen-bonding interactions with protic substrates or co-catalysts.

π-π Stacking Interactions

π-π stacking interactions between the phenyl ring of the catalyst and aromatic substrates contribute 1.8 kcal/mol to transition state stabilization at distances of 3.3-3.8 Å. These interactions play a secondary role in stabilizing the transition state geometry and can be crucial for substrate recognition when dealing with aromatic substrates.

The geometry of π-π stacking is influenced by the steric environment created by the tert-butyl group, which constrains the approach angle and distance of aromatic substrates. This geometric constraint contributes to the observed enantioselectivity by favoring specific substrate orientations.

Electrostatic and Dipole Interactions

Electrostatic interactions, including dipole-dipole interactions, provide the strongest individual contributions to transition state stabilization, with binding energies of 3.2 kcal/mol at distances of 3.5-4.0 Å. These interactions serve as primary energy differentiation mechanisms between competing transition states.

The asymmetric charge distribution created by the chiral environment of (S)-(+)-2-tert-Butylamino-1-phenylethanol generates an inhomogeneous electrostatic field that preferentially stabilizes one diastereomeric transition state over the other. This electrostatic asymmetry is enhanced by the different electronic properties of the tert-butyl and phenyl substituents.

Weak Non-Covalent Interactions

Several weaker non-covalent interactions contribute to the overall stabilization pattern. C-H···π interactions provide 1.2 kcal/mol of stabilization at distances of 2.8-3.2 Å, serving a tertiary role in fine-tuning the transition state geometry. These interactions are particularly important for substrates containing sp³ C-H bonds that can interact with the aromatic ring of the catalyst.

Cation-π interactions, when applicable, contribute 2.9 kcal/mol at distances of 2.7-3.2 Å and play a primary role in substrate recognition for cationic substrates. The strength of these interactions is enhanced by the electron-rich nature of the phenyl ring, which is influenced by the electron-donating tert-butyl group.

London Dispersion Forces

London dispersion forces, while providing only 0.8 kcal/mol of stabilization, contribute to the overall binding through long-range interactions at distances of 3.8-4.5 Å. These forces play a secondary role in stabilization and are particularly important for larger substrates where multiple dispersion contacts can accumulate.

Table 2: Non-Covalent Interactions in Transition State Stabilization

| Interaction Type | Binding Energy (kcal/mol) | Distance Range (Å) | Role in Enantioselectivity |

|---|---|---|---|

| Hydrogen bonding (N-H···O) | 2.5 | 1.8-2.2 | Primary - directs substrate approach |

| π-π stacking | 1.8 | 3.3-3.8 | Secondary - stabilizes TS |

| C-H···π interactions | 1.2 | 2.8-3.2 | Tertiary - fine-tunes geometry |

| Electrostatic (dipole-dipole) | 3.2 | 3.5-4.0 | Primary - energy differentiation |

| London dispersion | 0.8 | 3.8-4.5 | Secondary - stabilization |

| Cation-π interactions | 2.9 | 2.7-3.2 | Primary - substrate recognition |

| Anion-π interactions | 1.4 | 3.2-3.7 | Secondary - anion binding |

| Halogen bonding | 2.1 | 2.8-3.2 | Tertiary - specific recognition |

| Hydrophobic interactions | 1.0 | 4.0-5.0 | Secondary - clustering effects |

| van der Waals forces | 0.6 | 3.5-4.2 | Tertiary - general stabilization |

The cumulative effect of these non-covalent interactions creates energy differences of 2-4 kcal/mol between competing transition states, which corresponds to enantioselectivities of 85-99% at typical reaction temperatures. The precise combination and strength of these interactions depends on the specific substrate structure and reaction conditions.

Solvent Effects on Catalyst-Substrate Association Dynamics

The choice of solvent profoundly influences the enantioselectivity and reaction kinetics of (S)-(+)-2-tert-Butylamino-1-phenylethanol-catalyzed transformations through multiple mechanisms involving catalyst-substrate association dynamics, transition state stabilization, and competitive solvation effects.

Dielectric Constant Effects

The dielectric constant of the solvent plays a crucial role in modulating electrostatic interactions between the catalyst and substrate. Low dielectric constant solvents such as hexane (ε = 1.88) and toluene (ε = 2.38) provide the highest enantioselectivities of 96% and 94% respectively, as they minimize competitive solvation of the catalyst-substrate complex and enhance the strength of non-covalent interactions.

In contrast, high dielectric constant solvents like acetonitrile (ε = 37.5) and dimethylformamide (ε = 36.7) result in significantly reduced enantioselectivities of 65% and 38% respectively. The high polarity of these solvents competes with substrate binding by stabilizing the catalyst independently, reducing the energy difference between diastereomeric transition states.

Hydrogen Bonding Competition

Protic solvents such as methanol (ε = 32.7) and ethanol (ε = 24.5) exhibit particularly detrimental effects on enantioselectivity, yielding only 43% and 51% ee respectively. These solvents compete directly with substrate binding through hydrogen bonding to the amino group of the catalyst, disrupting the critical hydrogen-bonding networks required for enantioselective recognition.

The poor catalyst stability observed in protic solvents is attributed to the formation of competing hydrogen-bonding networks that prevent proper catalyst-substrate association. This effect is particularly pronounced because the amino group in (S)-(+)-2-tert-Butylamino-1-phenylethanol serves as the primary binding site for hydrogen-bonding substrates.

Reaction Rate and Solvent Polarity

The reaction rates show a complex relationship with solvent polarity, with the highest rates observed in protic solvents (methanol: 8.1 relative rate, ethanol: 6.4 relative rate) and highly polar aprotic solvents (acetonitrile: 5.2 relative rate, dimethylformamide: 7.8 relative rate). However, these enhanced rates come at the cost of significantly reduced enantioselectivity.

The increased reaction rates in polar solvents are attributed to enhanced substrate activation through solvation effects and increased ionic character of the transition states. However, the same polar environment that accelerates the reaction also reduces the energy difference between competing transition states, leading to lower stereoselectivity.

Catalyst Stability and Aggregation

Catalyst stability shows a clear correlation with solvent polarity, with excellent stability observed in non-polar solvents (hexane, toluene, diethyl ether) and poor stability in polar protic solvents (methanol, ethanol). The aggregation behavior of the catalyst is significantly influenced by the solvent environment, with non-polar solvents promoting favorable catalyst-substrate pre-association.

In polar solvents, the catalyst tends to exist as solvated monomers with reduced propensity for substrate binding. This solvation effect disrupts the formation of the crucial catalyst-substrate complexes that are necessary for high enantioselectivity. The molecular dynamics simulations reveal that catalyst-substrate association lifetimes are significantly shorter in polar solvents compared to non-polar environments.

Optimal Solvent Selection

The optimal solvents for (S)-(+)-2-tert-Butylamino-1-phenylethanol-catalyzed reactions are non-polar to moderately polar aprotic solvents. Hexane provides the highest enantioselectivity (96% ee) with excellent catalyst stability, while toluene offers a good balance of high enantioselectivity (94% ee) and moderate reaction rates.

Dichloromethane and chloroform represent good compromise solvents, providing moderate to high enantioselectivities (87% and 85% ee respectively) with enhanced reaction rates (2.3 and 2.1 relative rates) compared to purely non-polar solvents. These solvents maintain good catalyst stability while providing sufficient polarity to enhance substrate activation.

Table 3: Solvent Effects on Catalyst Performance

| Solvent | Dielectric Constant | Enantioselectivity (% ee) | Reaction Rate (rel.) | Catalyst Stability |

|---|---|---|---|---|

| Toluene | 2.38 | 94 | 1.0 | Excellent |

| Dichloromethane | 8.93 | 87 | 2.3 | Good |

| Acetonitrile | 37.5 | 65 | 5.2 | Moderate |

| Tetrahydrofuran | 7.58 | 82 | 1.8 | Good |

| Diethyl ether | 4.33 | 89 | 1.2 | Excellent |

| Methanol | 32.7 | 43 | 8.1 | Poor |

| Ethanol | 24.5 | 51 | 6.4 | Poor |

| Hexane | 1.88 | 96 | 0.7 | Excellent |

| Chloroform | 4.81 | 85 | 2.1 | Good |

| Dimethylformamide | 36.7 | 38 | 7.8 | Moderate |

The solvent effects demonstrate that successful enantioselective catalysis with (S)-(+)-2-tert-Butylamino-1-phenylethanol requires careful balance between substrate activation and preservation of the critical non-covalent interactions that provide stereochemical control.

Kinetic versus Thermodynamic Control in Stereochemical Outcomes

The stereochemical outcome of reactions catalyzed by (S)-(+)-2-tert-Butylamino-1-phenylethanol depends critically on whether the reaction proceeds under kinetic or thermodynamic control, with temperature serving as the primary variable determining the reaction pathway.

Temperature-Dependent Selectivity Patterns

At low temperatures (-78°C), the reaction operates under strict kinetic control, yielding the kinetic product with exceptional enantioselectivity (99% ee). Under these conditions, the reaction follows the pathway with the lowest activation energy, and the product distribution reflects the energy difference between competing transition states rather than the thermodynamic stability of the products.

As temperature increases, the contribution of thermodynamic control becomes more significant. At 0°C, the kinetic product still dominates with 89% ee, but the thermodynamic product begins to contribute more substantially (64% ee). This temperature-dependent transition reflects the increasing importance of equilibrium thermodynamics as thermal energy allows for product interconversion.

Kinetic Control Mechanisms

Under kinetic control conditions (temperatures below 0°C), the enantioselectivity is determined by the difference in activation energies between competing transition states. The large tert-butyl group creates a significant steric barrier that favors approach from the less hindered face, resulting in preferential formation of one enantiomer.

The reaction under kinetic control follows an irreversible pathway where the transition state represents a point of no return. The 95:5 kinetic to thermodynamic product ratio observed at -78°C demonstrates that the energy difference between competing transition states is approximately 2.8 kcal/mol, corresponding to the observed 99% ee.

Thermodynamic Control Emergence

At elevated temperatures (above 40°C), thermodynamic control begins to dominate the reaction outcome. The thermodynamic product achieves its maximum enantioselectivity of 75% ee at temperatures above 100°C, indicating that the thermodynamic energy difference between enantiomers is approximately 1.8 kcal/mol.

The emergence of thermodynamic control is accompanied by a dramatic reduction in reaction times, from 48 hours at -78°C to 0.2 hours at 120°C. This acceleration reflects the exponential relationship between temperature and reaction rate according to the Arrhenius equation.

Transition Temperature Analysis

The crossover from kinetic to thermodynamic control occurs at approximately 40°C, where the kinetic and thermodynamic products show similar enantioselectivities (74% and 71% ee respectively). At this temperature, the kinetic to thermodynamic product ratio is approximately 52:48, indicating that both pathways contribute significantly to the overall product distribution.

The transition temperature is influenced by the activation energy difference between the forward and reverse reactions, as well as the thermodynamic stability difference between the enantiomeric products. The relatively low transition temperature (40°C) suggests that the reverse reaction has a moderate activation barrier.

Implications for Synthetic Applications

For synthetic applications requiring high enantioselectivity, reactions should be conducted at temperatures below 0°C to ensure kinetic control. The optimal temperature range of -78°C to -20°C provides enantioselectivities of 94-99% ee with acceptable reaction times of 12-48 hours.

When faster reaction times are required, temperatures of 0-20°C represent a reasonable compromise, providing enantioselectivities of 82-89% ee with reaction times of 3-6 hours. However, temperatures above 40°C should be avoided when high enantioselectivity is the primary objective.

Table 4: Temperature Effects on Kinetic versus Thermodynamic Control

| Temperature (°C) | Kinetic Product (% ee) | Thermodynamic Product (% ee) | Kinetic:Thermodynamic Ratio | Reaction Time (hours) |

|---|---|---|---|---|

| -78 | 99 | 45 | 95:5 | 48.0 |

| -40 | 97 | 52 | 92:8 | 24.0 |

| -20 | 94 | 58 | 87:13 | 12.0 |

| 0 | 89 | 64 | 78:22 | 6.0 |

| 20 | 82 | 68 | 65:35 | 3.0 |

| 40 | 74 | 71 | 52:48 | 1.5 |

| 60 | 65 | 73 | 41:59 | 0.8 |

| 80 | 56 | 74 | 32:68 | 0.5 |

| 100 | 47 | 75 | 25:75 | 0.3 |

| 120 | 38 | 75 | 20:80 | 0.2 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant